Ginsenoside Rh8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

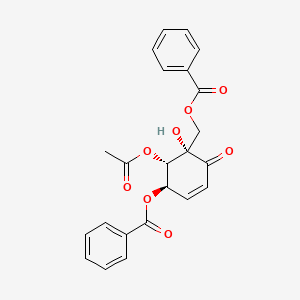

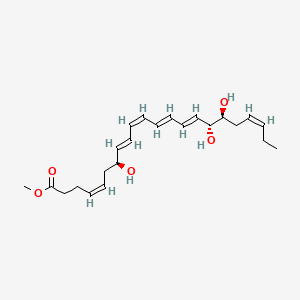

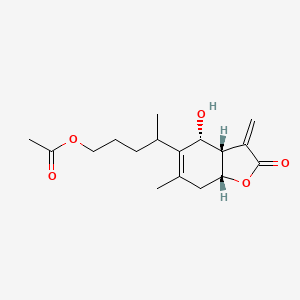

Ginsenoside Rh8 is a rare saponin compound derived from the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic benefits and unique chemical structure.

Applications De Recherche Scientifique

Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.

Medicine: this compound has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties

Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects

Mécanisme D'action

Target of Action

Ginsenoside Rh8, a bioactive component of ginseng, primarily targets cancer cells . It has been found to inhibit the activation of the Akt/mammalian target of the rapamycin signaling cascade in vascular endothelial growth factor-induced human umbilical vascular endothelial cells . It also interacts with Annexin A2 and NF-кB p50 subunit .

Mode of Action

This compound interacts with its targets, leading to changes in the functional hallmarks of tumor cells . It modifies these hallmarks, enabling tumor cells to proliferate, invade, and avoid apoptosis . This modification represents a promising approach to tumor treatment .

Biochemical Pathways

This compound affects the biochemical pathways related to cancer cell proliferation and apoptosis . It upregulates Bcl-2 expression and downregulates Bax expression . This modulation of gene expression alters the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Pharmacokinetics

Ginsenosides may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

The result of this compound’s action is the modification of the functional hallmarks of tumor cells . This leads to changes in the biological characteristics of the cancer cells, making them different from normal cells . The changes primarily include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, the diverse expression patterns of isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Analyse Biochimique

Biochemical Properties

Ginsenoside Rh8 interacts with various enzymes, proteins, and other biomolecules. It is involved in modulating multiple physiological activities

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ginsenoside Rh8 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as beta-glucosidase and alpha-rhamnosidase, are used to hydrolyze the glycosidic bonds in major ginsenosides, converting them into minor ginsenosides like Rh8. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae or other microorganisms are used to produce the necessary enzymes for the biotransformation of ginsenosides. This method allows for large-scale production with high efficiency and specificity .

Analyse Des Réactions Chimiques

Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.

Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride

Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .

Comparaison Avec Des Composés Similaires

Ginsenoside Re: Known for its cardiovascular benefits and anti-diabetic properties.

Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue effects.

Ginsenoside Rb1: Possesses strong anti-inflammatory and anti-cancer activities

Uniqueness of Ginsenoside Rh8: this compound stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for therapeutic applications .

Propriétés

Numéro CAS |

343780-69-8 |

|---|---|

Formule moléculaire |

C36H60O9 |

Poids moléculaire |

636.9 g/mol |

Nom IUPAC |

(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |

Clé InChI |

VGJOYFZLAIERID-CVQXJYBDSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

SMILES isomérique |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |

SMILES canonique |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)